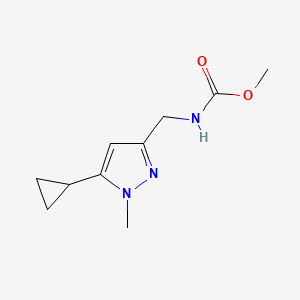

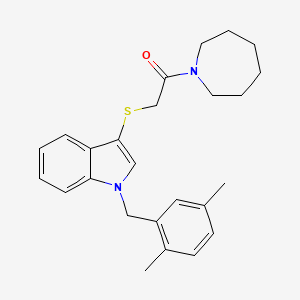

![molecular formula C29H27FN4O3 B2490647 1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine CAS No. 1206992-22-4](/img/structure/B2490647.png)

1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves multi-step chemical processes including alkylation, bromination, reduction, and reaction with anhydrous piperazine. For instance, a key intermediate of cetirizine hydrochloride was synthesized from 4-chlorobenzophenone, showcasing a methodology that could be adapted for our compound (Dong Chuan-min, 2014).

Molecular Structure Analysis

Molecular structure characterization often involves spectroscopic methods and theoretical calculations. For a related compound, the structure was elucidated using IR, NMR, and single-crystal X-ray diffraction, supported by density functional theory (DFT) calculations (Z. Şahin et al., 2012). These techniques can reveal intricate details about the molecular conformation and electronic structure.

Chemical Reactions and Properties

The reactivity of piperazine derivatives can be influenced by their functional groups and molecular geometry. For instance, the synthesis and reactivity of a compound with a piperazine core were studied, indicating specific reactions pertinent to the piperazine moiety and its substitutions (Wan-Sin Loh et al., 2010).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are critical for understanding the behavior of chemical compounds. These properties are often determined experimentally through methods like differential scanning calorimetry (DSC) and X-ray crystallography. While specific data on 1-(4-Chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine are not available, related research suggests a comprehensive approach for their determination (M. Wujec et al., 2023).

科学的研究の応用

Metabolic Pathways and Activation

The metabolism of a dopamine D(4) selective antagonist, which structurally resembles the compound , involves major pathways such as N-dealkylation at the substituted piperazine moiety and the formation of a novel mercapturic acid adduct. This process is proposed to involve an electrophilic imine methide intermediate, similar to that produced from 3-methyl indole. This represents a unique example of metabolic activation of a 3-alkyl-7-azaindole nucleus (Zhang et al., 2000).

Forensic Detection

In forensic science, a simple, rapid, and portable electrochemical method has been developed for the detection of compounds structurally related to the one , such as 1-(3-chlorophenyl) piperazine (mCPP). This method utilizes disposable screen-printed carbon electrodes (SPCE) and square-wave voltammetry, showing promise for quick forensic analysis (Silva et al., 2021).

Molecular Interaction and Receptor Binding

The molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor has been explored, providing insights into how such compounds might interact with biological targets. Conformational analysis and pharmacophore models suggest that the aromatic ring moiety plays a significant role in the steric binding interaction with receptors, similar to cannabinoid agonists (Shim et al., 2002).

特性

IUPAC Name |

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27FN4O3/c1-37-24-9-5-8-23(16-24)31-27(35)19-34-28(21-10-12-22(30)13-11-21)32-26-18-33(15-14-25(26)29(34)36)17-20-6-3-2-4-7-20/h2-13,16H,14-15,17-19H2,1H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGXUVBNBCKOTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)

![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)

![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)

![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)

![3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2490577.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)

![6-(4-Chlorophenyl)-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2490580.png)

![N-(3-cyanothiophen-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2490583.png)

![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)